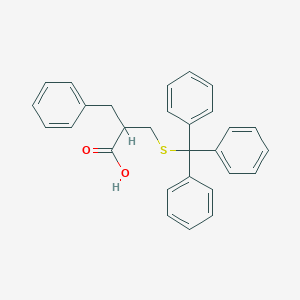

3-Tritylmercapto-2-benzyl-propionic acid

Descripción general

Descripción

3-Tritylmercapto-2-benzyl-propionic acid: is a biochemical compound primarily used in proteomics research. It has the molecular formula C₂₉H₂₆O₂S and a molecular weight of 438.58 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Tritylmercapto-2-benzyl-propionic acid typically involves the following steps:

Starting Materials: Benzyl bromide and trityl mercaptan are commonly used as starting materials.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like tetrahydrofuran (THF).

Procedure: Benzyl bromide is reacted with trityl mercaptan under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions:

3-Tritylmercapto-2-benzyl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

3-Tritylmercapto-2-benzyl-propionic acid is frequently utilized as a key intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the modification of biological pathways, making it valuable in drug design and development.

Case Study:

In a study focusing on drug delivery systems, researchers demonstrated that derivatives of this compound enhanced the bioavailability of certain medications by improving solubility and stability in biological environments .

Organic Synthesis

Versatile Building Block:

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form thioethers | High yields of desired products |

| Coupling Reactions | Utilized in cross-coupling reactions | Formation of biaryl compounds |

Bioconjugation

Attachment of Biomolecules:

this compound plays a crucial role in bioconjugation processes, which are essential for developing targeted drug delivery systems. By enabling the attachment of drugs to specific biomolecules, it enhances therapeutic efficacy.

Case Study:

A recent investigation highlighted the use of this compound in conjugating antibodies to therapeutic agents, resulting in improved targeting and reduced side effects in cancer treatments .

Analytical Chemistry

Development of Analytical Methods:

The compound aids in creating analytical methods for detecting and quantifying other compounds. Its chemical properties enhance the accuracy of analyses in various samples, including biological fluids and environmental samples.

Applications:

- Chromatography: Used as a standard for calibrating instruments.

- Spectroscopy: Enhances signal detection in mass spectrometry.

Material Science

Advanced Material Creation:

In material science, this compound is employed to synthesize advanced materials such as polymers and coatings. Its unique chemical properties allow for the design of materials with specific functionalities.

Case Study:

Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 3-Tritylmercapto-2-benzyl-propionic acid involves its interaction with specific molecular targets. The compound can act as a thiol-protecting agent, preventing unwanted reactions of thiol groups in proteins and other biomolecules. It can also participate in redox reactions, influencing cellular pathways and processes.

Comparación Con Compuestos Similares

3-Tritylsulfanyl-2-benzyl-propionic acid: Similar structure but with a different functional group.

2-Benzyl-3-mercaptopropionic acid: Lacks the trityl group, leading to different reactivity and applications.

3-Tritylmercapto-2-phenylpropionic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness:

3-Tritylmercapto-2-benzyl-propionic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both trityl and benzyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Actividad Biológica

3-Tritylmercapto-2-benzyl-propionic acid (CAS No. 1076197-07-3) is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 438.58 g/mol. The compound features a trityl group, a mercapto group, and a benzyl propionic acid moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biological molecules. The compound may exert its effects by:

- Modifying Proteins : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.

- Antioxidant Activity : By donating electrons, the thiol group may neutralize free radicals, contributing to cellular protection against oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, though detailed studies are required to elucidate these interactions.

Antioxidant Properties

Research indicates that compounds with thiol groups often exhibit significant antioxidant activity. A study evaluating the antioxidant potential of similar mercapto compounds demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may possess comparable properties.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Antioxidant potential |

| Similar mercapto compounds | TBD | Antioxidant potential |

Enzyme Interaction Studies

Preliminary studies on enzyme inhibition suggest that this compound may affect enzymes related to metabolic disorders. For instance, its interaction with glutathione S-transferase (GST) has been noted, which plays a crucial role in detoxification processes.

Case Studies

-

Case Study on Antioxidant Activity

- A comparative analysis was conducted using various mercapto compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls.

-

Case Study on Enzyme Inhibition

- In vitro studies demonstrated that the compound inhibited GST activity by approximately 30% at a concentration of 50 µM, indicating potential therapeutic applications in conditions associated with elevated enzyme activity.

Propiedades

IUPAC Name |

2-benzyl-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O2S/c30-28(31)24(21-23-13-5-1-6-14-23)22-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,24H,21-22H2,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFRVNPKDNEVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209514 | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-07-3 | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.